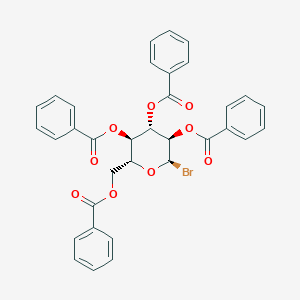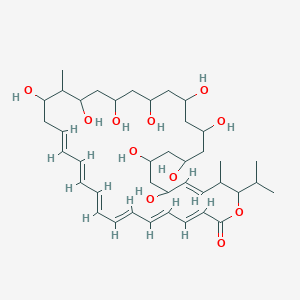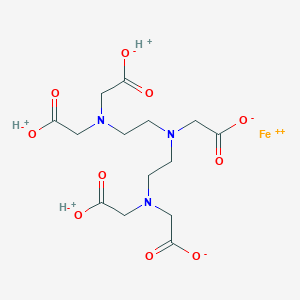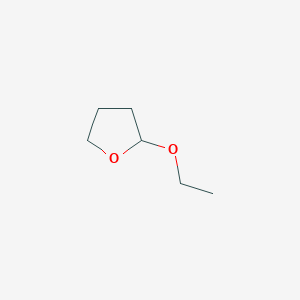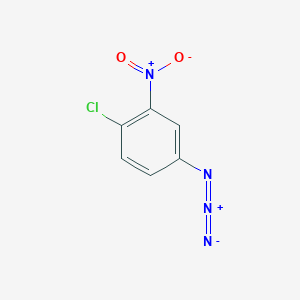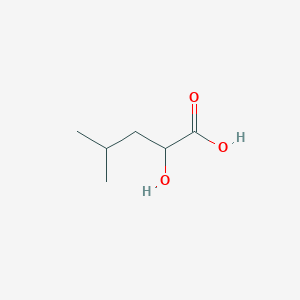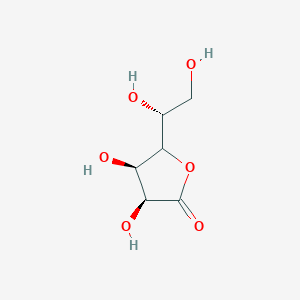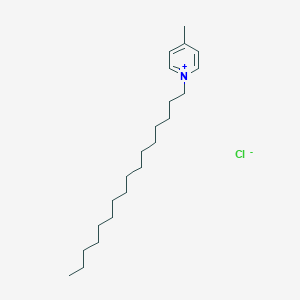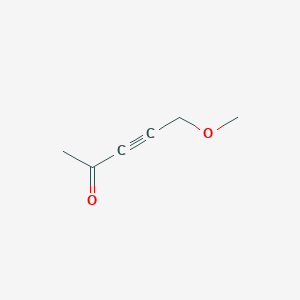
5-Methoxy-3-pentyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-pentyn-2-one (MPO) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPO is a ketone derivative of 5-methoxy-2-pentene, and it has been shown to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.
Mécanisme D'action
5-Methoxy-3-pentyn-2-one is thought to exert its effects through the inhibition of certain enzymes and proteins. Specifically, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 5-Methoxy-3-pentyn-2-one can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Effets Biochimiques Et Physiologiques
5-Methoxy-3-pentyn-2-one has been shown to have a number of unique biochemical and physiological effects. For example, 5-Methoxy-3-pentyn-2-one has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methoxy-3-pentyn-2-one in scientific research is its specificity for certain enzymes and proteins. By selectively inhibiting the activity of these molecules, 5-Methoxy-3-pentyn-2-one can provide insights into their function and role in various biological processes. However, one limitation of using 5-Methoxy-3-pentyn-2-one is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving 5-Methoxy-3-pentyn-2-one. One potential area of investigation is the development of new 5-Methoxy-3-pentyn-2-one derivatives with enhanced specificity and potency. Additionally, 5-Methoxy-3-pentyn-2-one could be used to study the role of HDACs in various disease states, including cancer and neurodegenerative disorders. Finally, 5-Methoxy-3-pentyn-2-one could be used to study the effects of environmental toxins and other xenobiotics on cellular metabolism and gene expression.
Méthodes De Synthèse
5-Methoxy-3-pentyn-2-one can be synthesized through a multistep process starting from 5-methoxy-2-pentene. The first step involves the conversion of 5-methoxy-2-pentene to 5-methoxy-3-penten-2-one through a palladium-catalyzed reaction. The resulting compound is then subjected to a second reaction, which involves the addition of a terminal alkyne to the ketone group to form 5-Methoxy-3-pentyn-2-one.
Applications De Recherche Scientifique
5-Methoxy-3-pentyn-2-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. One of the most promising applications of 5-Methoxy-3-pentyn-2-one is in the field of chemical biology, where it has been used as a tool to study the function of various proteins and enzymes in living cells.
Propriétés
Numéro CAS |
13286-13-0 |
|---|---|
Nom du produit |
5-Methoxy-3-pentyn-2-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
Clé InChI |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
SMILES canonique |
CC(=O)C#CCOC |
Autres numéros CAS |
13286-13-0 |
Synonymes |
5-Methoxy-3-pentyn-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



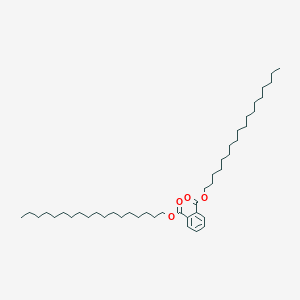
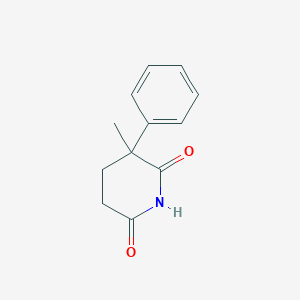
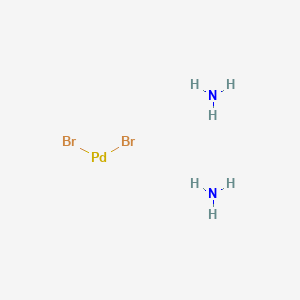
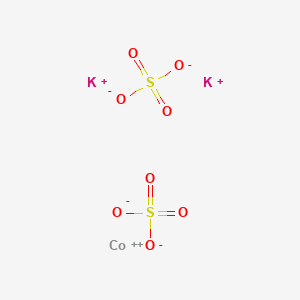
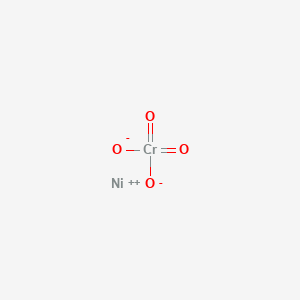
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
